3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-oxadiazole ring fused to a 1,4-dihydropyridazin-4-one core. The 3-bromophenyl substituent at position 3 of the oxadiazole ring and the 4-methylphenyl group at position 1 of the pyridazinone confer distinct electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the methyl group on the phenyl ring may influence lipophilicity and metabolic stability. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs (e.g., oxadiazole, pyridazinone) are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEYKOAZQUEXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves the condensation of a thiazole derivative with a benzamide derivative. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyclohexylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and dihydropyridazinone moieties. For instance, derivatives similar to 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Antimicrobial Properties
Compounds with oxadiazole structures have also been investigated for their antimicrobial activities. Research indicates that such compounds can exhibit significant inhibitory effects against a range of bacteria and fungi. The presence of the bromophenyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored in preclinical studies. Compounds featuring similar structural motifs have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, anti-inflammatory, and antitumor effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with shared structural features (e.g., oxadiazole, pyridazinone, bromophenyl groups) from the evidence provided.
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Bromophenyl Position: The target compound’s 3-bromophenyl group (meta substitution) creates a distinct electronic environment compared to 4-bromophenyl (para substitution) in and .
- Oxadiazole vs. Pyridazinone: The oxadiazole ring in the target compound is electron-deficient, favoring nucleophilic attack, while the pyridazinone core may participate in hydrogen bonding due to its carbonyl group. This dual functionality is absent in simpler oxadiazoles (e.g., ) .
Biological Activity
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one (referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 398.27 g/mol. Its structure includes a bromophenyl group, an oxadiazole moiety, and a pyridazinone core, which contribute to its biological activity.
Biological Activity Overview
Compound 1 exhibits a range of biological activities including:
- Anticancer Activity : Studies have indicated that derivatives of pyridazinones and oxadiazoles possess significant anticancer properties. The presence of the bromophenyl and oxadiazole groups in compound 1 may enhance its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial assays, suggesting that compound 1 may also exhibit similar properties.
- Enzyme Inhibition : Binding affinity studies have revealed that compound 1 interacts with specific enzymes, potentially inhibiting their activity. For example, it has been tested against GTPase KRas with an EC50 value indicating moderate binding affinity .
Anticancer Studies
Research has highlighted the effectiveness of compounds similar to compound 1 in inhibiting tumor growth. A study demonstrated that pyridazinone derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A549 (Lung) | 15 | |
| Compound 2 | MCF7 (Breast) | 25 | |
| Compound 3 | HeLa (Cervical) | 20 |
Antimicrobial Activity
In vitro studies have shown that similar oxadiazole derivatives possess antibacterial properties. For instance, a related compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus . Given the structural similarities, compound 1 may also demonstrate effective antimicrobial activity.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Bromophenyl Group : The presence of the bromine atom enhances lipophilicity and may improve binding interactions with biological targets.
- Oxadiazole Moiety : This functional group is known for its role in enhancing the anticancer potential of various compounds by interacting with cellular pathways involved in apoptosis.
- Pyridazinone Core : This core structure is associated with vasodilatory effects and may contribute to the overall pharmacological profile of the compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one, and how can reaction yields be optimized?
- Methodology : Utilize palladium-catalyzed reductive cyclization reactions with formic acid derivatives as CO surrogates to construct the oxadiazole core (common in heterocyclic synthesis) . Optimize yields by varying solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of nitroarene precursors. Monitor intermediates via TLC and purify via flash chromatography .
- Example : Compound 24 in achieved an 86% yield using similar protocols, highlighting the importance of stepwise purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and dihydropyridazinone ring conformation. For instance, downfield shifts near δ 160–170 ppm in NMR indicate carbonyl groups in oxadiazole and pyridazinone moieties .
- HPLC : Use C18 columns (e.g., Purospher® STAR) with UV detection (λ = 254 nm) to verify purity (>95%). Adjust mobile phase (acetonitrile/water gradients) to resolve polar impurities .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to structural similarity to pyrazole-based inhibitors in and . Use fluorescence polarization or calorimetry for binding affinity measurements. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Br → Cl/F) or methyl group substitutions on the phenyl rings to assess electronic effects.
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (oxadiazole O, pyridazinone carbonyl) and hydrophobic regions (bromophenyl group) .
- Data Integration : Correlate IC values from enzyme assays with computed descriptors (e.g., logP, polar surface area) using multivariate regression .
Q. How can contradictory data in biological activity profiles be resolved?
- Case Study : If a derivative shows high in vitro potency but low cellular permeability (e.g., inconsistent with ’s antimicrobial results), use Caco-2 monolayer assays to measure permeability. Adjust lipophilicity via prodrug strategies (e.g., esterification of carboxylic acid groups) .
- Validation : Replicate assays under standardized conditions (pH, serum content) and cross-validate with orthogonal techniques (e.g., SPR vs. ITC) .
Q. What catalytic systems improve the efficiency of synthesizing this compound’s core heterocycles?
- Methodology : Compare Pd(OAc)/Xantphos ( ) with CuI/1,10-phenanthroline for Ullmann-type couplings. Track reaction progress via in situ IR to optimize catalyst loading (typically 5–10 mol%) .
- Example : Palladium systems reduce nitroarenes to amines, enabling one-pot cyclization, while copper catalysts may favor milder conditions for sensitive substrates .
Q. How can researchers address polymorphism or stability issues in solid-state formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
